4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline
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Overview
Description
4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is a chemical compound with the molecular formula C12H8Cl3NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of multiple chlorine atoms and phenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)aniline with appropriate reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where the aniline derivative reacts with a chlorinated phenol compound in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkoxy-substituted phenoxy anilines.
Scientific Research Applications
4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals
Mechanism of Action
The mechanism of action of 4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential enzymes in microbial cells, disrupting their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its antimicrobial properties and used in various consumer products.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
Triclosan: An antibacterial and antifungal agent used in personal care products
Uniqueness
4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is unique due to its specific combination of chlorine atoms and phenoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
835601-99-5 |
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Molecular Formula |
C18H12Cl3NO2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
4-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C18H12Cl3NO2/c19-11-1-7-16(15(21)9-11)24-17-8-2-12(20)10-18(17)23-14-5-3-13(22)4-6-14/h1-10H,22H2 |
InChI Key |
UAFRFQSCHVHNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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